molecular formula C15H15NOS B6088997 7-methyl-3-[(3-methyl-2-thienyl)methyl]-1,3-dihydro-2H-indol-2-one

7-methyl-3-[(3-methyl-2-thienyl)methyl]-1,3-dihydro-2H-indol-2-one

Cat. No. B6088997
M. Wt: 257.4 g/mol
InChI Key: OFPHIQMPZHEWME-UHFFFAOYSA-N
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Description

7-methyl-3-[(3-methyl-2-thienyl)methyl]-1,3-dihydro-2H-indol-2-one is a chemical compound that belongs to the indole class of compounds. It is a synthetic compound that has been used in scientific research to study its mechanism of action and its biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 7-methyl-3-[(3-methyl-2-thienyl)methyl]-1,3-dihydro-2H-indol-2-one involves its binding to the dopamine D3 receptor. This binding leads to the activation of downstream signaling pathways, which ultimately result in the modulation of neurotransmitter release and neuronal activity. This modulation is responsible for the compound's effects on reward and motivation.
Biochemical and Physiological Effects
7-methyl-3-[(3-methyl-2-thienyl)methyl]-1,3-dihydro-2H-indol-2-one has been found to have several biochemical and physiological effects. It has been shown to increase dopamine release in the nucleus accumbens, which is a key brain region involved in reward and motivation. It has also been found to decrease cocaine self-administration in rats, which suggests its potential as a treatment for drug addiction.

Advantages and Limitations for Lab Experiments

One advantage of using 7-methyl-3-[(3-methyl-2-thienyl)methyl]-1,3-dihydro-2H-indol-2-one in lab experiments is its high affinity for the dopamine D3 receptor. This makes it a potent tool for studying the role of this receptor in reward and motivation. However, one limitation is its low yield in the synthesis process, which can make it difficult to obtain large quantities for experiments.

Future Directions

There are several future directions for the study of 7-methyl-3-[(3-methyl-2-thienyl)methyl]-1,3-dihydro-2H-indol-2-one. One direction is to investigate its potential as a treatment for drug addiction and other psychiatric disorders. Another direction is to study its effects on other neurotransmitter systems, such as the serotonin and norepinephrine systems. Additionally, further research is needed to optimize the synthesis method of this compound to increase its yield and availability for experiments.
Conclusion
In conclusion, 7-methyl-3-[(3-methyl-2-thienyl)methyl]-1,3-dihydro-2H-indol-2-one is a synthetic compound that has been used in scientific research to study its mechanism of action and its biochemical and physiological effects. Its high affinity for the dopamine D3 receptor makes it a potential candidate for the treatment of drug addiction and other psychiatric disorders. However, its low yield in the synthesis process can make it difficult to obtain large quantities for experiments. Further research is needed to fully understand the potential of this compound and to optimize its synthesis method.

Synthesis Methods

The synthesis method of 7-methyl-3-[(3-methyl-2-thienyl)methyl]-1,3-dihydro-2H-indol-2-one involves the reaction of 3-(2-thienyl)-2-propen-1-ol with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone in the presence of a base. The reaction proceeds through a Michael addition and a subsequent cyclization to form the desired compound. The yield of the reaction is around 50%.

Scientific Research Applications

7-methyl-3-[(3-methyl-2-thienyl)methyl]-1,3-dihydro-2H-indol-2-one has been used in scientific research to study its mechanism of action and its biochemical and physiological effects. It has been found to have a high affinity for the dopamine D3 receptor, which is involved in the regulation of reward and motivation. This makes it a potential candidate for the treatment of drug addiction and other psychiatric disorders.

properties

IUPAC Name

7-methyl-3-[(3-methylthiophen-2-yl)methyl]-1,3-dihydroindol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NOS/c1-9-6-7-18-13(9)8-12-11-5-3-4-10(2)14(11)16-15(12)17/h3-7,12H,8H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFPHIQMPZHEWME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(C(=O)N2)CC3=C(C=CS3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Methyl-3-[(3-methylthiophen-2-YL)methyl]-2,3-dihydro-1H-indol-2-one

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